![molecular formula C18H21ClO3 B14500051 4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol CAS No. 64819-49-4](/img/structure/B14500051.png)
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2-chloro-3-hydroxypropyl chloride with 4-(2-propan-2-yl)phenol in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide or potassium tert-butoxide for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol can be compared with other similar compounds, such as:
4-{2-[4-(2-Hydroxypropoxy)phenyl]propan-2-yl}phenol: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-{2-[4-(2-Chloro-3-methoxypropoxy)phenyl]propan-2-yl}phenol:
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
属性
CAS 编号 |
64819-49-4 |
|---|---|
分子式 |
C18H21ClO3 |
分子量 |
320.8 g/mol |
IUPAC 名称 |
4-[2-[4-(2-chloro-3-hydroxypropoxy)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C18H21ClO3/c1-18(2,13-3-7-16(21)8-4-13)14-5-9-17(10-6-14)22-12-15(19)11-20/h3-10,15,20-21H,11-12H2,1-2H3 |
InChI 键 |
XZOSDBGNYSPREI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)

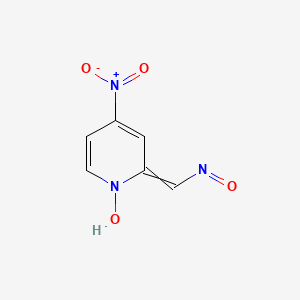
![2-methyl-1-[(2S)-2-pyridin-3-ylpiperidin-1-yl]propan-1-one](/img/structure/B14499996.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
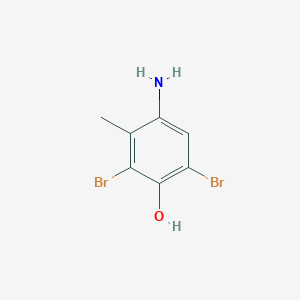
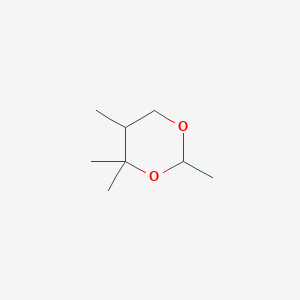
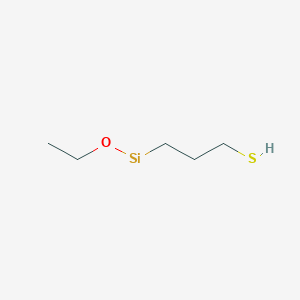
![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
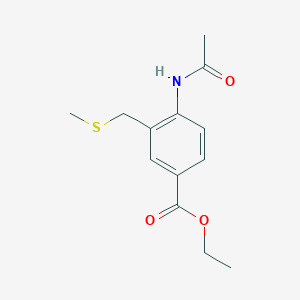
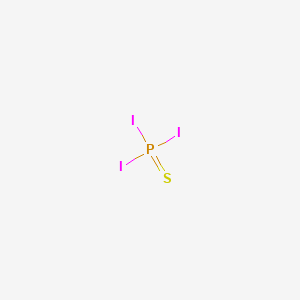
![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)

